

# futibatinib pharmacokinetic parameters AUC half-life

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## Compound Focus: Futibatinib

CAS No.: 1448169-71-8

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## Futibatinib Pharmacokinetic Parameters Summary

The following table summarizes the key pharmacokinetic parameters of **futibatinib**, as identified from the literature [1].

Parameter	Value (Geometric Mean, CV%)	Details
<strong>Bioavailability &amp; Absorption</strong>		
Tmax (Time to Cmax)	Median: 2 hours	Range: 1.2 to 22.8 hours [1].
Food Effect (High-fat meal)	AUC decreased by 11%, Cmax decreased by 42%	Not considered clinically significant; can be taken with or without food [1].
<strong>Distribution</strong>		
Apparent Volume of Distribution (Vc/F)	66 L (18%)	

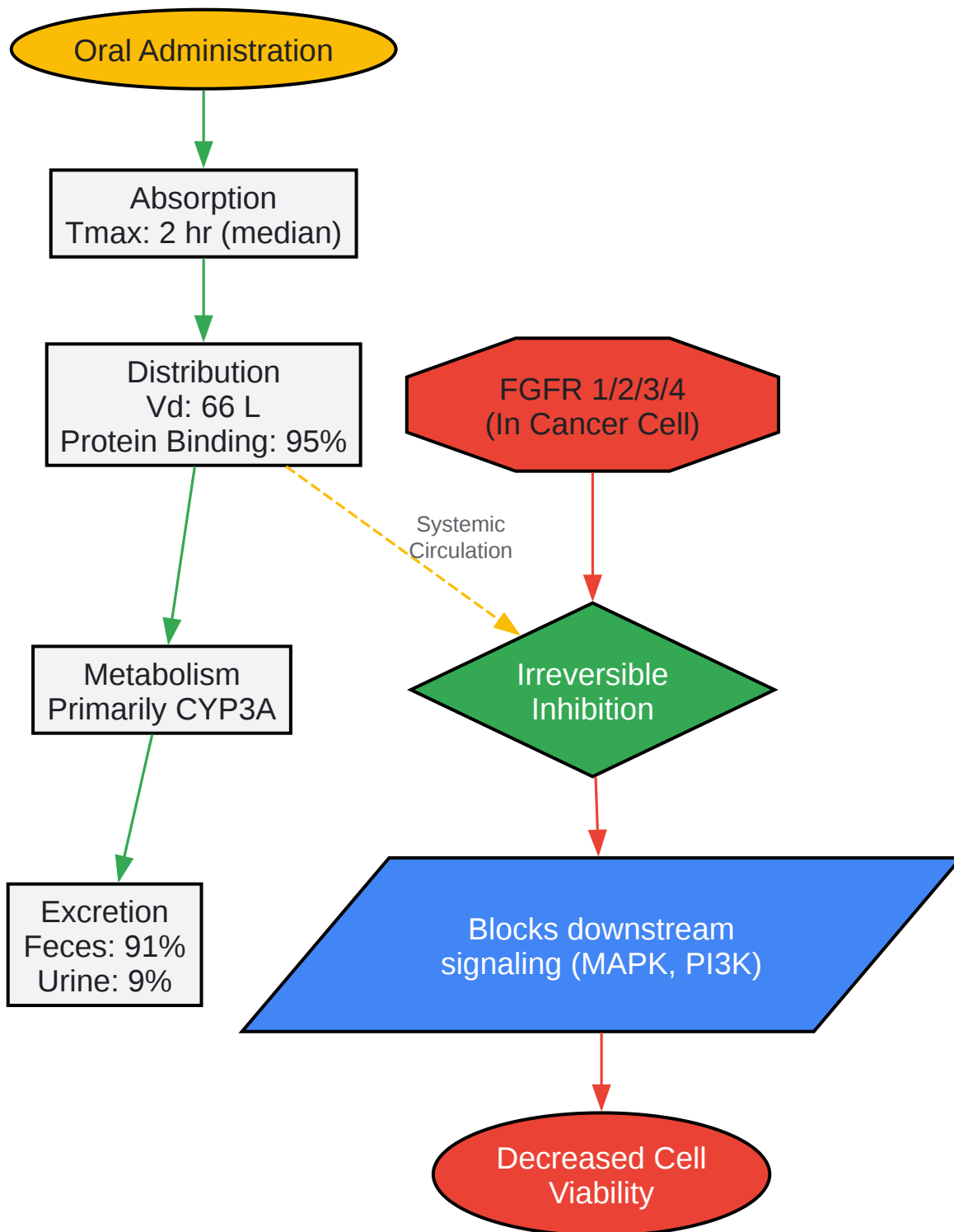
Parameter	Value (Geometric Mean, CV%)	Details
Plasma Protein Binding	95%	Primarily to albumin and $\alpha$ 1-acid glycoprotein [1].
<b>Metabolism</b>		
Primary Route	Primarily via <b>CYP3A</b>	To a lesser extent by CYP2C9 and CYP2D6 [1].
Major Circulating Moiety	Unchanged futibatinib (59% of radioactivity)	
<b>Elimination</b>		
Half-life (t1/2)	2.9 hours (27%)	
Apparent Clearance (CL/F)	20 L/h (23%)	
Route of Elimination	Feces: ~91% (negligible unchanged)	Urine: ~9% (negligible unchanged) [1].

## Visualizing Futibatinib's Pathway and Workflow

To aid in understanding the drug's action and disposition, the following diagrams were generated using Graphviz with the specified color palette.

### Futibatinib Pharmacokinetic & Metabolic Pathway

This diagram illustrates the absorption, distribution, metabolism, and excretion (ADME) processes of **futibatinib**, along with its mechanism of action [1].



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## Experimental Data Derivation Workflow

This flowchart outlines the generalized workflow for deriving the pharmacokinetic parameters of **futibatinib** from clinical studies [1].



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## Application Notes & Protocol Gaps

The available data is sufficient for a high-level overview, but several gaps exist that are critical for a complete application note:

- **Absence of AUC Values:** The search results did not contain specific AUC (Area Under the Curve) values for **futibatinib**, which is a fundamental pharmacokinetic metric for assessing total drug exposure.
- **Lack of Detailed Protocols:** The results describe parameters but do not provide the detailed experimental methodologies (e.g., bioanalytical methods for drug quantification in plasma, specific clinical trial designs for PK analysis) used to obtain them.
- **Limited Safety and Tolerability Data:** While hyperphosphatemia is a known on-target effect of FGFR inhibitors, a comprehensive safety profile with incidence rates and management strategies was not detailed in the retrieved information [2].

## Recommendations for Further Research

To compile a more comprehensive application note, you may need to:

- **Consult Primary Literature:** Search for original clinical trial publications (e.g., Phase I studies) on **futibatinib**, which are likely to contain full pharmacokinetic profiles, including AUC curves and detailed methodology sections.
- **Review Regulatory Documents:** The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) assessment reports for **futibatinib** (marketed as Lytgobi) are excellent sources of validated and comprehensive PK/PD data.

- **Investigate Drug-Drug Interactions:** Explore studies focusing on the interaction between **futibatinib** and CYP3A inhibitors/inducers, which is crucial for clinical dosing recommendations.

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## References

1. Futibatinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Safety profiles of the new target therapies—pemigatinib ... [pmc.ncbi.nlm.nih.gov]

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